L-alpha-Glycerolphosphate, dicyclohexylammonium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

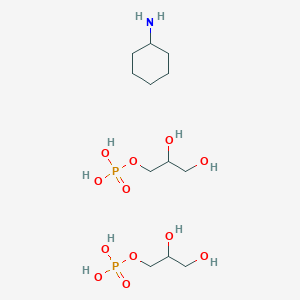

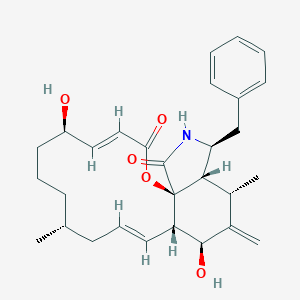

The molecular structure of L-alpha-Glycerolphosphate, dicyclohexylammonium salt involves a phosphoric ester of glycerol, making it an important intermediate in glycolysis and lipid metabolism.Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for investigating protein interactions and dynamics within cells .

Glycolysis Studies

As an intermediate in glycolysis, L-alpha-Glycerolphosphate plays a critical role in the metabolic pathway that converts glucose into pyruvate, releasing energy and producing ATP. Researchers use this compound to study the glycolytic process and its regulation.

Lipid Metabolism

In lipid metabolism, this salt functions as a precursor in the synthesis of phospholipids and triglycerides. It’s pivotal for studying lipid biosynthesis pathways and related disorders.

Cell Signaling

L-alpha-Glycerolphosphate is involved in cell signaling pathways, particularly as a substrate for phospholipase D, which generates phosphatidic acid, a key signaling lipid. This application is crucial for understanding signal transduction mechanisms.

Bone Biology and Osteogenesis

This compound is significant in bone biology, where it’s used to study osteoblast differentiation and mineralization. It’s a vital component in the research of bone formation and the treatment of bone-related diseases.

Neurobiology

In neurobiology, L-alpha-Glycerolphosphate is used to explore neuronal metabolism and the role of glycerophospholipids in the brain. This research can lead to a better understanding of neurodegenerative diseases.

Pharmaceutical Testing

The salt form of L-alpha-Glycerolphosphate is often used in pharmaceutical testing as a reference standard to ensure the accuracy and consistency of test results, which is essential for drug development and quality control .

Energy Metabolism Research

Lastly, it’s used in the study of energy metabolism, particularly in the context of mitochondrial function and dysfunction. This research is fundamental to understanding metabolic diseases and developing therapeutic strategies.

Mechanism of Action

Target of Action

L-alpha-Glycerolphosphate, dicyclohexylammonium salt, also known as sn-Glycerol 3-Phosphate Bis(cyclohexylammonium) Salt, is primarily used as a standard for measuring the level of glycerol-3-phosphate . Glycerol 3-phosphate (G3P) is an important intermediate of carbohydrate and lipid metabolism .

Mode of Action

The compound interacts with its targets by participating in the hydrolysis of phosphatidic acid . This process results in the production of glycerol-3-phosphate , which is a key component in both carbohydrate and lipid metabolic pathways .

Biochemical Pathways

The compound plays a significant role in the glycerol-3-phosphate pathway, which is a part of both carbohydrate and lipid metabolism . The production of glycerol-3-phosphate is a crucial step in these metabolic pathways .

Pharmacokinetics

As a standard used in biochemical assays, it is likely that its bioavailability is influenced by factors such as its chemical properties, including its structure, melting point, boiling point, and density .

Result of Action

The primary result of the compound’s action is the production of glycerol-3-phosphate . This molecule is a critical intermediate in carbohydrate and lipid metabolic pathways , contributing to various cellular processes.

Action Environment

The action, efficacy, and stability of L-alpha-Glycerolphosphate, dicyclohexylammonium salt can be influenced by various environmental factors. These may include the conditions under which the compound is stored and transported . .

properties

| { "Design of the Synthesis Pathway": "The synthesis of L-alpha-Glycerolphosphate, dicyclohexylammonium salt can be achieved by the reaction of L-alpha-Glycerolphosphate with dicyclohexylamine in the presence of an acid catalyst.", "Starting Materials": [ "L-alpha-Glycerolphosphate", "Dicyclohexylamine", "Acid Catalyst" ], "Reaction": [ "Add L-alpha-Glycerolphosphate to a reaction vessel", "Add dicyclohexylamine to the reaction vessel", "Add acid catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a specific time period", "Allow the reaction mixture to cool to room temperature", "Filter the resulting solid and wash with a suitable solvent", "Dry the product under vacuum to obtain L-alpha-Glycerolphosphate, dicyclohexylammonium salt" ] } | |

CAS RN |

29849-82-9 |

Product Name |

L-alpha-Glycerolphosphate, dicyclohexylammonium salt |

Molecular Formula |

C12H31NO12P2 |

Molecular Weight |

443.32 g/mol |

IUPAC Name |

cyclohexanamine;2,3-dihydroxypropyl dihydrogen phosphate |

InChI |

InChI=1S/C6H13N.2C3H9O6P/c7-6-4-2-1-3-5-6;2*4-1-3(5)2-9-10(6,7)8/h6H,1-5,7H2;2*3-5H,1-2H2,(H2,6,7,8) |

InChI Key |

FWIDSLORBURWJY-CFMHHUGTSA-N |

Isomeric SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C([C@H](COP(=O)(O)O)O)O |

SMILES |

C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O.C(C(COP(=O)(O)O)O)O |

Canonical SMILES |

C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O.C(C(COP(=O)(O)O)O)O |

Appearance |

Assay:≥95%A crystalline solid |

Other CAS RN |

29849-82-9 |

synonyms |

(R)-1,2,3-Propanetriol 1-(Dihydrogen phosphate) compd. with cyclohexanamine; D-Glycerol 1-(Dihydrogen phosphate) compd. with cyclohexylamine; sn-Glycerol-3-phosphate Dicyclohexylammonium Salt |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy-](/img/structure/B54733.png)

![3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B54736.png)

![1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene](/img/structure/B54745.png)

![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene](/img/structure/B54746.png)